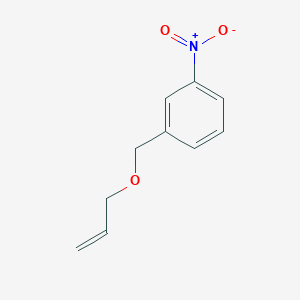![molecular formula C10H13NO B3087490 Benzenamine, 3-[(2-propen-1-yloxy)methyl]- CAS No. 117401-78-2](/img/structure/B3087490.png)
Benzenamine, 3-[(2-propen-1-yloxy)methyl]-
Übersicht
Beschreibung
Benzenamine, 3-[(2-propen-1-yloxy)methyl]- (more commonly known as 2-Propen-1-amine, or 2-Aminopropene) is a versatile chemical compound with a wide range of applications in scientific research, laboratory experiments, and industrial processes. This compound is a colorless, volatile liquid with a sweet, pungent odor and is soluble in water. It is also a highly reactive compound and can be used as a reactant in a variety of reactions.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 3-[(2-propen-1-yloxy)methyl]- has a wide range of applications in scientific research. It can be used as a starting material for the synthesis of a variety of compounds, such as polymers, dyes, and pharmaceuticals. It can also be used as a reactant in the synthesis of heterocyclic compounds, such as imidazoles and pyrroles. In addition, it can be used as a catalyst in organic reactions, such as Diels-Alder reactions and Friedel-Crafts reactions.
Wirkmechanismus
Benzenamine, 3-[(2-propen-1-yloxy)methyl]- is a highly reactive compound and can react with a variety of other compounds. It can react with acids to form amides, and with alcohols to form esters. It can also react with aldehydes and ketones to form imines and oximes, respectively. In addition, it can react with nitriles to form amides.
Biochemical and Physiological Effects
Benzenamine, 3-[(2-propen-1-yloxy)methyl]- is not known to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic. However, it is a volatile compound and may cause irritation to the eyes and skin if it is inhaled or comes in contact with the skin.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using benzenamine, 3-[(2-propen-1-yloxy)methyl]- in laboratory experiments is its high reactivity. It can be used in a variety of reactions and can be used as a catalyst in some reactions. However, it is a volatile compound and must be handled with care. In addition, it can react with other compounds, so it must be stored in an inert atmosphere.
Zukünftige Richtungen
Given its wide range of applications, benzenamine, 3-[(2-propen-1-yloxy)methyl]- has great potential for future research. Possible future applications include the use of benzenamine as a reactant in the synthesis of polymers, dyes, and pharmaceuticals, as well as its use as a catalyst in organic reactions. In addition, further research could be done to investigate its potential as a reactant in the synthesis of heterocyclic compounds. Finally, further research could be done to investigate the biochemical and physiological effects of benzenamine.
Eigenschaften
IUPAC Name |
3-(prop-2-enoxymethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-6-12-8-9-4-3-5-10(11)7-9/h2-5,7H,1,6,8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQPHVZZJGPGNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301278312 | |
| Record name | 3-[(2-Propen-1-yloxy)methyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117401-78-2 | |
| Record name | 3-[(2-Propen-1-yloxy)methyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117401-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Propen-1-yloxy)methyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3087409.png)
![(2E)-3-{4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B3087422.png)

![(1S,2S,5R)-3-[2-(2-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3087434.png)
![(1S,2S,5R)-3-[2-(3-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3087436.png)


![2,2'-Bis[n,n-bis(biphenyl-4-yl)amino]9,9-spiro-bifluorene](/img/structure/B3087463.png)
![2,2'-Bis[N,N-bis(4-methoxyphenyl)amino]9,9-spiro-bifluorene](/img/structure/B3087470.png)



![1-Piperidinecarboxylic acid, 4-[[[(1R,2S,5R)-7-oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]oct-2-yl]carbonyl]amino]-, 1,1-dimethylethyl ester](/img/structure/B3087501.png)
